8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

NOS Inhibition Inflammation Selectivity Profiling

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 348627-52-1) is a brominated aromatic amine derivative of tetrahydronaphthalen-1-amine. Its primary amine at the 1-position serves as a nucleophilic handle, while the bromine atom at the 8-position of the bicyclic ring system provides a reactive site for cross-coupling reactions, making it a versatile building block for complex molecule synthesis.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 348627-52-1
Cat. No. B1504549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
CAS348627-52-1
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=C2Br)N
InChIInChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2
InChIKeyZSWFVACTSWMVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A Key Intermediate for Cross-Coupling and Nitric Oxide Research


8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 348627-52-1) is a brominated aromatic amine derivative of tetrahydronaphthalen-1-amine . Its primary amine at the 1-position serves as a nucleophilic handle, while the bromine atom at the 8-position of the bicyclic ring system provides a reactive site for cross-coupling reactions, making it a versatile building block for complex molecule synthesis . The compound exists as a racemic mixture unless otherwise specified .

Why 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is Not Interchangeable with Other Bromo-aminotetralins


Generic substitution among bromo-aminotetralin isomers fails because the precise location of the bromine atom dictates both the compound's synthetic utility and its biological target profile. The 8-position is sterically proximal to the amine, which can influence the conformation and electronic environment of the nitrogen, a factor absent in 5- or 6-bromo isomers . In cross-coupling reactions like Suzuki-Miyaura, the reactivity of the C-Br bond can vary based on its position on the ring due to differing electronic and steric influences . Furthermore, as demonstrated by the patent literature on halo-substituted aminotetralins, different halogenation patterns (e.g., 5-bromo vs. 8-bromo) are explicitly claimed as distinct chemical entities for specific therapeutic applications, underscoring their non-equivalence .

Quantitative Evidence Guide for Differentiating 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine


Nitric Oxide Synthase (NOS) Isoform Selectivity Profile: iNOS vs. eNOS

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits differential inhibitory activity against the human inducible (iNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. It demonstrates approximately 23-fold higher potency for iNOS compared to eNOS . This selectivity profile is a key differentiator from other unselective NOS inhibitors like L-NAME.

NOS Inhibition Inflammation Selectivity Profiling Medicinal Chemistry

Absence of Significant Serotonin Transporter (SERT) Affinity

In contrast to its 5- and 6-bromo regioisomers, which are often found in structures with CNS activity, the 8-bromo substitution pattern appears to confer a different biological fingerprint. Specifically, 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine lacks meaningful affinity for the human serotonin transporter (SERT) . This is a key point of differentiation from related structures like sertraline or CP-53631, which are potent SSRIs.

CNS Drug Discovery SERT Binding Selectivity Off-Target Profiling

Synthetic Utility: A Unique Bifunctional Building Block for Cross-Coupling

The compound's value as a synthetic intermediate is defined by the unique juxtaposition of a primary amine and an aryl bromide at the sterically crowded 1 and 8 positions. This allows for sequential orthogonal functionalization. The bromine atom can undergo Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or amine groups . The resulting product retains the primary amine, which can then be further derivatized. This contrasts with isomers where the amine and bromide are further apart (e.g., 6-bromo), which offer different spatial and electronic vectors for molecular elaboration.

Suzuki Coupling Organic Synthesis Molecular Complexity Medicinal Chemistry

Lack of Evidence for 5-HT2A/2C Agonist Activity vs. 6-Bromo Isomers

Research on 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine derivatives has shown significant binding affinity and agonist/inverse agonist activity at the 5-HT2A and 5-HT2C serotonin receptors . In contrast, a search of the scientific literature reveals no evidence that 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine shares this serotonergic pharmacology. This difference in receptor interaction profile is a critical point of differentiation for researchers.

Serotonin Receptor GPCR CNS Safety Selectivity

Optimal Research and Industrial Application Scenarios for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine


1. Building Block for Non-Serotonergic, iNOS-Selective Inhibitors

This compound is an ideal starting point for medicinal chemistry programs aimed at developing novel anti-inflammatory agents. Its demonstrated selectivity for iNOS over eNOS and its inferred lack of SERT and 5-HT2A/2C receptor activity make it a cleaner scaffold for targeting peripheral inflammation without CNS or cardiovascular side effects. Researchers can use the amine as a handle for amide or sulfonamide formation and the bromide for introducing diversity via cross-coupling to optimize iNOS potency and pharmacokinetic properties.

2. Synthesis of Unique, Conformationally Constrained Scaffolds

The 1,8-relationship between the amine and bromide on the tetrahydronaphthalene core is its most valuable synthetic attribute. This spatial arrangement is ideal for chemists seeking to build conformationally restricted, polycyclic structures. For example, following a Suzuki coupling, the pendant group on C8 is held in close proximity to the C1 amine. This can facilitate ring-closing reactions (e.g., amide or amine formation) to create novel 5- or 6-membered rings fused to the naphthalene core . Such scaffolds are highly prized in drug discovery for their ability to pre-organize a molecule for target binding.

3. Synthesis of Functional Materials and Ligands

Beyond medicinal chemistry, this compound's bifunctional nature makes it useful in materials science. The amine and bromide groups can be selectively reacted to attach the tetrahydronaphthalene core to different partners. It can serve as a monomer or linker for synthesizing novel polymers, or as a starting material for preparing chiral ligands for asymmetric catalysis, particularly if the enantiopure (1R) or (1S) forms are obtained or resolved . The rigidity of the tetrahydronaphthalene backbone can impart useful properties to the final material or catalyst.

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